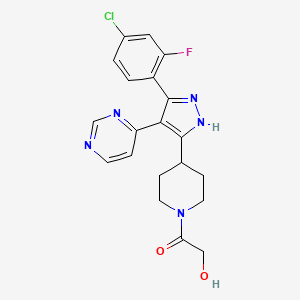

p38 MAPK-IN-2

Description

Properties

IUPAC Name |

1-[4-[3-(4-chloro-2-fluorophenyl)-4-pyrimidin-4-yl-1H-pyrazol-5-yl]piperidin-1-yl]-2-hydroxyethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19ClFN5O2/c21-13-1-2-14(15(22)9-13)20-18(16-3-6-23-11-24-16)19(25-26-20)12-4-7-27(8-5-12)17(29)10-28/h1-3,6,9,11-12,28H,4-5,7-8,10H2,(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGGNAIYXGIUMQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=C(C(=NN2)C3=C(C=C(C=C3)Cl)F)C4=NC=NC=C4)C(=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19ClFN5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6057875 | |

| Record name | PHA-00666859 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6057875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

415.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

p38 MAPK-IN-2 mechanism of action

An in-depth technical guide on the core mechanism of action of p38 MAPK inhibitors for researchers, scientists, and drug development professionals.

Executive Summary

The p38 MAPK Signaling Pathway

The p38 MAPK pathway is a crucial signaling cascade involved in a multitude of cellular processes, including inflammation, apoptosis, cell cycle regulation, and cellular stress responses.[1][2][3] There are four main isoforms of p38 MAPK: α (alpha), β (beta), γ (gamma), and δ (delta).[1][2] The activation of p38 MAPK is triggered by various extracellular stimuli, such as cytokines (e.g., TNF-α and IL-1), growth factors, and environmental stressors like UV radiation and osmotic shock.[1][2]

This activation occurs through a tiered kinase cascade. Upstream mitogen-activated protein kinase kinase kinases (MAP3Ks or MKKKs) phosphorylate and activate mitogen-activated protein kinase kinases (MAP2Ks or MKKs), specifically MKK3 and MKK6.[1] These MKKs then dually phosphorylate p38 MAPK on specific threonine and tyrosine residues (Thr180 and Tyr182), leading to its activation.[1]

Once activated, p38 MAPK phosphorylates a variety of downstream substrates, including other protein kinases like MAPK-activated protein kinase 2 (MK2) and transcription factors such as ATF2, MEF2C, and p53.[1][4] This downstream signaling cascade ultimately modulates gene expression and cellular responses.

Signaling Pathway Diagram```dot

Caption: ATP-competitive inhibition of p38 MAPK by SB203580.

Quantitative Data for SB203580

The potency and selectivity of a kinase inhibitor are critical parameters in drug development. For SB203580, these have been characterized through various in vitro assays.

| Target | IC50 | Assay Conditions | Reference |

| p38α (SAPK2a) | 50 nM | Cell-free kinase assay | |

| [4] | p38β2 (SAPK2b) | 500 nM | Cell-free kinase assay |

| [4] | p70S6 Kinase | >10 µM | IL-2-induced activation in cells |

| [5] | PDK1 | 3-10 µM | In vitro kinase assay |

| [5] | SAPK/JNK | 3-10 µM | In vitro kinase assay |

| [5] | LCK | >100-fold selective vs p38α | Cell-free kinase assay |

| [4] | GSK-3β | >100-fold selective vs p38α | Cell-free kinase assay |

| [4] | PKBα | >100-fold selective vs p38α | Cell-free kinase assay |

| [4] | |||

| IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for assays commonly used to characterize p38 MAPK inhibitors.

In Vitro Kinase Assay

This assay directly measures the ability of an inhibitor to block the phosphorylation of a substrate by p38 MAPK.

Objective: To determine the IC50 of an inhibitor against a specific p38 MAPK isoform.

Materials:

-

Recombinant active p38 MAPK enzyme

-

Kinase substrate (e.g., ATF2)

-

ATP (often radiolabeled, e.g., [γ-³²P]ATP)

-

Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

Test inhibitor (e.g., SB203580) at various concentrations

-

96-well plates

-

Phosphorimager or scintillation counter

Protocol:

-

Prepare serial dilutions of the test inhibitor in kinase assay buffer.

-

In a 96-well plate, add the recombinant p38 MAPK enzyme to each well.

-

Add the diluted inhibitor to the respective wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding a mixture of the substrate (e.g., ATF2) and ATP (containing a tracer amount of [γ-³²P]ATP).

-

Incubate the reaction for a specific time (e.g., 30-60 minutes) at 30°C.

-

Terminate the reaction (e.g., by adding a stop solution containing EDTA or by spotting the reaction mixture onto phosphocellulose paper).

-

Quantify the amount of phosphorylated substrate using a phosphorimager or scintillation counter.

-

Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Western Blot Analysis of Downstream Substrate Phosphorylation

This cell-based assay assesses the effect of an inhibitor on the p38 MAPK pathway within a cellular context.

Objective: To determine if an inhibitor blocks the phosphorylation of a downstream target of p38 MAPK in cells.

Materials:

-

Cell line (e.g., HeLa, THP-1)

-

Cell culture medium and supplements

-

Stimulus for p38 MAPK activation (e.g., anisomycin, sorbitol, TNF-α)

-

Test inhibitor (e.g., SB203580)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies against phosphorylated and total forms of a downstream target (e.g., phospho-MK2 and total MK2)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Western blotting equipment

Protocol:

-

Seed cells in multi-well plates and allow them to adhere and grow to a desired confluency.

-

Pre-treat the cells with various concentrations of the test inhibitor or vehicle (DMSO) for a specific duration (e.g., 1-2 hours).

-

Stimulate the cells with a p38 MAPK activator (e.g., 10 µg/mL anisomycin for 30 minutes).

-

Wash the cells with ice-cold PBS and lyse them using lysis buffer.

-

Determine the protein concentration of the lysates.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with the primary antibody against the phosphorylated downstream target overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total form of the downstream target or a housekeeping protein (e.g., β-actin).

Experimental Workflow Diagram

Caption: Workflow for Western blot analysis of p38 MAPK inhibition.

Conclusion

The p38 MAPK pathway is a well-established and critical signaling cascade in cellular stress and inflammatory responses. Inhibitors of p38 MAPK, such as SB203580, have been invaluable tools for dissecting the roles of this pathway in various physiological and pathological processes. The ATP-competitive mechanism of action, as exemplified by SB203580, is a common strategy for kinase inhibition. A thorough understanding of the mechanism of action, quantitative potency and selectivity, and the application of robust experimental protocols are essential for the development of novel and effective p38 MAPK inhibitors for therapeutic use. While specific data for "p38 MAPK-IN-2" remains limited in the public domain, the principles and methodologies outlined in this guide provide a solid foundation for the characterization of this and other novel p38 MAPK inhibitors.

References

An In-depth Technical Guide to p38 MAPK Inhibition in Cellular Signaling

For the Attention of Researchers, Scientists, and Drug Development Professionals

Disclaimer: While the initial request specified information on p38 MAPK-IN-2, a thorough investigation revealed a significant lack of publicly available scientific data, including inhibitory concentrations (IC50), kinase selectivity, and detailed experimental protocols for this specific compound. To provide a comprehensive and actionable technical guide as requested, this document will focus on the well-characterized and widely utilized p38 MAPK inhibitor, SB203580 , as a representative tool for studying p38 MAPK signaling. The principles and methodologies described herein are broadly applicable to the study of other p38 MAPK inhibitors.

Introduction to p38 MAPK and the Role of Inhibitors

The p38 Mitogen-Activated Protein Kinases (MAPKs) are a family of serine/threonine kinases that play a pivotal role in cellular responses to a variety of extracellular stimuli, including inflammatory cytokines, environmental stresses, and growth factors.[1][2] The p38 MAPK signaling cascade is integral to numerous cellular processes such as inflammation, apoptosis, cell cycle regulation, and differentiation.[3][4] Dysregulation of the p38 MAPK pathway is implicated in a range of diseases, including inflammatory disorders, cancer, and neurodegenerative conditions.[5][6]

There are four main isoforms of p38 MAPK: α (alpha), β (beta), γ (gamma), and δ (delta), each with distinct tissue distribution and substrate specificities.[1][2] The α and β isoforms are ubiquitously expressed and are the primary targets of many small molecule inhibitors.[7]

p38 MAPK inhibitors are invaluable chemical tools for dissecting the complex roles of this signaling pathway. By selectively blocking the kinase activity of p38, researchers can elucidate its downstream effects and assess its therapeutic potential. SB203580 is a potent, cell-permeable pyridinyl imidazole inhibitor that specifically targets the ATP-binding pocket of p38α and p38β isoforms, thereby preventing the phosphorylation of downstream substrates.[1][8]

Quantitative Data for p38 MAPK Inhibitor: SB203580

The following table summarizes the key quantitative parameters for the well-characterized p38 MAPK inhibitor, SB203580. This data is essential for designing and interpreting experiments.

| Parameter | Value | Target(s) | Reference(s) |

| IC50 | 50 nM | p38α/SAPK2a | [8] |

| 500 nM | p38β2/SAPK2b | [8] | |

| Selectivity | >100-fold selective over LCK, GSK-3β, and PKBα | Various Kinases | [8] |

| Mechanism of Action | ATP-competitive inhibitor | p38α, p38β | [1] |

Core Signaling Pathway of p38 MAPK

The p38 MAPK pathway is a multi-tiered kinase cascade. Upon stimulation by stress or inflammatory signals, a MAP Kinase Kinase Kinase (MAPKKK), such as TAK1 or ASK1, phosphorylates and activates a MAP Kinase Kinase (MAPKK), typically MKK3 or MKK6.[9] These MAPKKs then dually phosphorylate p38 MAPK on threonine and tyrosine residues within the conserved TGY motif (Thr180/Tyr182), leading to its activation.[1][2] Activated p38 MAPK subsequently phosphorylates a wide array of downstream substrates, including other protein kinases (e.g., MAPKAPK-2) and transcription factors (e.g., ATF-2), thereby regulating gene expression and other cellular responses.[1][2]

Caption: The canonical p38 MAPK signaling cascade.

Experimental Protocols

In Vitro Kinase Assay for IC50 Determination

This protocol describes a method to determine the IC50 value of a p38 MAPK inhibitor using a purified enzyme and a substrate.

Workflow:

Caption: Workflow for an in vitro p38 MAPK kinase assay.

Methodology:

-

Reagent Preparation:

-

Prepare a kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT).[10]

-

Dilute recombinant active p38α kinase to the desired concentration in kinase buffer.

-

Prepare a stock solution of the substrate, such as a recombinant ATF-2 fusion protein.[1]

-

Prepare a stock solution of ATP. The final concentration is typically near the Km for ATP.

-

Prepare serial dilutions of the p38 MAPK inhibitor (e.g., SB203580) in DMSO, then dilute in kinase buffer.

-

-

Assay Procedure:

-

In a 384-well plate, add 1 µL of the inhibitor dilution or DMSO (vehicle control).[10]

-

Add 2 µL of the diluted p38α enzyme and incubate at room temperature for 10-15 minutes.

-

Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture.

-

Incubate the reaction at room temperature for 60 minutes.[10]

-

-

Detection and Analysis:

-

Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods:

-

ADP-Glo™ Kinase Assay: Measures ADP production, which is proportional to kinase activity.[10]

-

ELISA: Use an antibody specific for the phosphorylated substrate (e.g., phospho-ATF-2).[11]

-

Radiometric Assay: Use [γ-³²P]ATP and measure the incorporation of the radioactive phosphate into the substrate.[11]

-

-

Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

-

Cellular Assay: Western Blot Analysis of p38 MAPK Activation and Downstream Signaling

This protocol details the use of western blotting to assess the effect of a p38 MAPK inhibitor on the phosphorylation status of p38 and its downstream target, ATF-2, in cultured cells.

Workflow:

Caption: Workflow for Western Blot analysis of p38 MAPK signaling.

Methodology:

-

Cell Culture and Treatment:

-

Plate cells (e.g., HeLa, NIH/3T3) and grow to 70-80% confluency.

-

Pre-incubate cells with the p38 MAPK inhibitor (e.g., 10 µM SB203580) or vehicle (DMSO) for 1-2 hours.

-

Stimulate the cells with a known p38 MAPK activator (e.g., anisomycin, UV radiation) for the appropriate time (e.g., 30 minutes).[12]

-

Wash cells with ice-cold PBS and lyse in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

-

Western Blotting:

-

Determine the protein concentration of the lysates.

-

Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.[13]

-

Block the membrane with 5% BSA or non-fat dry milk in TBST for 1 hour at room temperature. For phospho-antibodies, BSA is often recommended to reduce background.[14]

-

Incubate the membrane overnight at 4°C with primary antibodies targeting:

-

Phospho-p38 MAPK (Thr180/Tyr182)

-

Total p38 MAPK

-

Phospho-ATF-2 (Thr71)

-

Total ATF-2

-

A loading control (e.g., GAPDH, β-actin)

-

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

-

Analysis:

-

Capture the chemiluminescent signal using an imaging system.

-

Perform densitometry analysis to quantify the band intensities.

-

Normalize the phospho-protein signals to the corresponding total protein signals to determine the relative phosphorylation levels.

-

Cytokine Release Assay

This protocol is for measuring the effect of a p38 MAPK inhibitor on the release of pro-inflammatory cytokines from immune cells.

Methodology:

-

Cell Culture and Treatment:

-

Isolate primary cells (e.g., human peripheral blood mononuclear cells - PBMCs) or use a relevant cell line (e.g., THP-1 monocytes).

-

Pre-treat the cells with various concentrations of the p38 MAPK inhibitor (e.g., SB203580) or vehicle for 1-2 hours.

-

Stimulate the cells with an inflammatory agent such as lipopolysaccharide (LPS).[15]

-

Incubate for a specified time (e.g., 4-24 hours) to allow for cytokine production and release.

-

-

Cytokine Measurement:

-

Collect the cell culture supernatant.

-

Measure the concentration of cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

-

-

Analysis:

-

Generate a standard curve for each cytokine.

-

Calculate the concentration of each cytokine in the samples.

-

Evaluate the dose-dependent effect of the inhibitor on cytokine release.

-

Role of p38 MAPK in Cellular Processes

Inflammation

The p38 MAPK pathway is a central regulator of inflammatory responses. It controls the production of pro-inflammatory cytokines and mediators such as TNF-α, IL-1β, IL-6, and COX-2.[3][5] Inhibition of p38 MAPK, particularly the p38α isoform, has been shown to potently suppress the production of these inflammatory molecules, highlighting its potential as a therapeutic target for inflammatory diseases.[7][16]

Caption: Role of p38 MAPK in LPS-induced cytokine production.

Apoptosis and Cell Cycle

The role of p38 MAPK in apoptosis (programmed cell death) and cell cycle regulation is complex and context-dependent.[4][17] Activation of p38 can either promote cell survival or induce apoptosis, depending on the cell type and the nature of the stimulus.[18][19] For instance, in response to DNA damage, p38 can contribute to cell cycle arrest at the G1/S and G2/M checkpoints, allowing time for DNA repair.[19] However, sustained activation of p38 can also trigger apoptosis through the regulation of pro- and anti-apoptotic proteins of the Bcl-2 family and the Fas death receptor.[17][18] The use of inhibitors like SB203580 is crucial for dissecting these dual roles.

Caption: Dual role of p38 MAPK in cell fate decisions.

Conclusion

The p38 MAPK signaling pathway is a critical regulator of fundamental cellular processes, making it a key area of investigation in both basic research and drug discovery. Small molecule inhibitors, such as the well-characterized compound SB203580, are indispensable tools for elucidating the multifaceted roles of p38 MAPK. This guide provides a foundational framework of quantitative data, signaling pathway diagrams, and detailed experimental protocols to aid researchers in their exploration of p38 MAPK-mediated cellular signaling. The methodologies outlined here for in vitro kinase assays, cellular western blotting, and cytokine release assays can be adapted to study a variety of p38 MAPK inhibitors and their effects on cellular function.

References

- 1. p38 MAP Kinase Assay Kit (Nonradioactive) | Cell Signaling Technology [cellsignal.com]

- 2. ERK and p38 MAPK-Activated Protein Kinases: a Family of Protein Kinases with Diverse Biological Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. assaygenie.com [assaygenie.com]

- 4. mdpi.com [mdpi.com]

- 5. chemrevlett.com [chemrevlett.com]

- 6. Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis: A Narrative of the Emergence of MAPK-Activated Protein Kinase Inhibitors (MK2i) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. mdpi.com [mdpi.com]

- 10. promega.com [promega.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. researchgate.net [researchgate.net]

- 14. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]

- 15. Inhibitory effect of p38 mitogen-activated protein kinase inhibitors on cytokine release from human macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 16. publications.ersnet.org [publications.ersnet.org]

- 17. molbiolcell.org [molbiolcell.org]

- 18. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 19. Non-Classical P38 Map Kinase Functions: Cell Cycle Checkpoints and Survival - PMC [pmc.ncbi.nlm.nih.gov]

p38 MAPK-IN-2 in Neuroinflammatory Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuroinflammation, the inflammatory response within the central nervous system (CNS), is a critical component in the pathogenesis of various neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. A key signaling pathway implicated in the production of pro-inflammatory cytokines and subsequent neuronal damage is the p38 mitogen-activated protein kinase (MAPK) pathway.[1] This has led to the development of small molecule inhibitors targeting p38 MAPK as potential therapeutic agents.

This technical guide focuses on a representative p38 MAPK inhibitor, often referred to in scientific literature by its experimental identifier, as a tool for studying and potentially mitigating neuroinflammation. While the specific designation "p38 MAPK-IN-2" did not correspond to a unique, publicly documented compound in our search, we will detail the properties and applications of a well-characterized, CNS-penetrant, and orally bioavailable p38α MAPK inhibitor, MW01-2-069A-SRM , which serves as an exemplary model for this class of inhibitors in neuroinflammatory research.[2][3] This guide will provide a comprehensive overview of its mechanism of action, quantitative data from key studies, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows.

Core Concepts: The p38 MAPK Signaling Pathway in Neuroinflammation

The p38 MAPK family consists of four isoforms (p38α, p38β, p38γ, and p38δ), with p38α being the most extensively studied in the context of inflammation.[4] In the CNS, microglia and astrocytes are the primary immune cells that, when activated by stimuli such as lipopolysaccharide (LPS) or amyloid-beta (Aβ), trigger the p38 MAPK cascade.[1][2]

This signaling cascade involves a three-tiered kinase module: a MAP kinase kinase kinase (MAP3K), a MAP kinase kinase (MAP2K), and the p38 MAPK itself.[4] Upon activation, p38 MAPK phosphorylates downstream targets, including other kinases like MAPK-activated protein kinase 2 (MK2) and transcription factors.[5] This ultimately leads to the increased transcription and translation of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), which contribute to the neurotoxic environment.[1][5]

Mechanism of Action of p38 MAPK Inhibitor MW01-2-069A-SRM

MW01-2-069A-SRM is a selective inhibitor of the p38α MAPK isoform.[3] Its mechanism of action involves binding to the ATP-binding pocket of the p38α enzyme, thereby preventing the phosphorylation of its downstream substrates.[6] By inhibiting p38α activity, MW01-2-069A-SRM effectively reduces the production of pro-inflammatory cytokines, thus mitigating the neuroinflammatory response.[2][3] The selectivity of this inhibitor is crucial for minimizing off-target effects, a common challenge in the development of kinase inhibitors.[3]

Quantitative Data

The following tables summarize the quantitative data for the p38 MAPK inhibitor MW01-2-069A-SRM from various in vitro and in vivo studies.

Table 1: In Vitro Efficacy of MW01-2-069A-SRM

| Parameter | Cell Line | Stimulant | Value | Reference |

| IC₅₀ for IL-1β Inhibition | BV-2 (microglia) | LPS (100 ng/mL) | 3.7 µM | [2] |

| IC₅₀ for TNF-α Inhibition | BV-2 (microglia) | LPS (100 ng/mL) | 4.5 µM | [2] |

| Kᵢ for p38α MAPK | N/A | N/A | 101 nM | |

| IC₅₀ for MK2 Phosphorylation | Activated Glia | N/A | 332 nM | |

| IC₅₀ for IL-1β Production | Activated Glia | N/A | 936 nM |

Table 2: In Vivo Efficacy and Pharmacokinetics of MW01-2-069A-SRM

| Parameter | Animal Model | Dosage | Effect | Reference |

| Cytokine Reduction | Mouse (LPS-induced neuroinflammation) | 2.5 mg/kg (oral) | Attenuated excessive pro-inflammatory cytokine production in the hippocampus. | [3] |

| Neurological Outcome | AD-relevant mouse model | 2.5 mg/kg (oral) | Reduced synaptic dysfunction and hippocampus-dependent behavioral deficits. | [3] |

| Bioavailability | Mouse | N/A | Orally bioavailable and CNS-penetrant. | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving the use of the p38 MAPK inhibitor MW01-2-069A-SRM in neuroinflammatory models.

In Vitro Inhibition of Pro-inflammatory Cytokine Production in Microglia

Objective: To determine the concentration-dependent inhibitory effect of MW01-2-069A-SRM on the production of IL-1β and TNF-α in lipopolysaccharide (LPS)-stimulated microglial cells.

Materials:

-

BV-2 microglial cell line

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin

-

Lipopolysaccharide (LPS) from E. coli

-

p38 MAPK inhibitor MW01-2-069A-SRM

-

ELISA kits for mouse IL-1β and TNF-α

-

96-well cell culture plates

-

CO₂ incubator (37°C, 5% CO₂)

Procedure:

-

Cell Seeding: Seed BV-2 cells in 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight in a CO₂ incubator.

-

Inhibitor Treatment: Prepare a stock solution of MW01-2-069A-SRM in DMSO. On the day of the experiment, prepare serial dilutions of the inhibitor in cell culture medium to achieve final concentrations ranging from 0.9 µM to 30 µM. The final DMSO concentration in all wells, including controls, should be kept constant and low (e.g., <0.1%).

-

LPS Stimulation: Add the diluted inhibitor to the respective wells. Immediately after, add LPS to all wells (except for the vehicle control) to a final concentration of 100 ng/mL.

-

Incubation: Incubate the plates for 18 hours at 37°C in a 5% CO₂ incubator.

-

Cytokine Measurement: After incubation, centrifuge the plates to pellet the cells. Collect the supernatants and measure the concentrations of IL-1β and TNF-α using the respective ELISA kits, following the manufacturer's instructions.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) by plotting the percentage of cytokine inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Assessment of Neuroprotective Effects in an LPS-Induced Neuroinflammation Mouse Model

Objective: To evaluate the ability of orally administered MW01-2-069A-SRM to reduce pro-inflammatory cytokine levels in the brain of mice challenged with LPS.

Materials:

-

C57BL/6 mice (8-10 weeks old)

-

Lipopolysaccharide (LPS) from E. coli

-

p38 MAPK inhibitor MW01-2-069A-SRM

-

Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose)

-

Sterile saline

-

Anesthesia and surgical tools for tissue collection

-

ELISA kits for mouse IL-1β and TNF-α

-

Homogenization buffer and equipment

Procedure:

-

Animal Acclimatization: Acclimate mice to the housing conditions for at least one week before the experiment.

-

Inhibitor Administration: Prepare a suspension of MW01-2-069A-SRM in the vehicle. Administer the inhibitor orally to the treatment group of mice at a dose of 2.5 mg/kg. Administer an equal volume of the vehicle to the control group.

-

LPS Injection: One hour after the oral administration of the inhibitor or vehicle, inject all mice intraperitoneally with LPS at a dose of 1 mg/kg.

-

Tissue Collection: At a predetermined time point after LPS injection (e.g., 6 hours), euthanize the mice under deep anesthesia.

-

Brain Homogenization: Perfuse the mice with cold saline to remove blood from the brain. Dissect the hippocampus and homogenize the tissue in a suitable lysis buffer containing protease inhibitors.

-

Cytokine Measurement: Centrifuge the homogenates to pellet cellular debris. Collect the supernatants and measure the concentrations of IL-1β and TNF-α using ELISA kits.

-

Data Analysis: Compare the cytokine levels between the vehicle-treated and inhibitor-treated groups using an appropriate statistical test (e.g., t-test or ANOVA).

Visualizations

Signaling Pathway Diagram

Caption: p38 MAPK signaling pathway in neuroinflammation and the point of inhibition.

Experimental Workflow Diagram

Caption: Workflow for evaluating a p38 MAPK inhibitor in neuroinflammatory models.

Conclusion

The p38 MAPK signaling pathway is a well-validated target for therapeutic intervention in neuroinflammatory conditions. The small molecule inhibitor MW01-2-069A-SRM serves as a powerful research tool to probe the intricacies of this pathway and to evaluate the potential of p38α MAPK inhibition as a disease-modifying strategy. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to design and execute meaningful experiments in the field of neuroinflammation. Further investigation into the long-term efficacy and safety of such inhibitors is warranted to translate these promising preclinical findings into clinical applications.

References

- 1. The p38 MAP Kinase Family as Regulators of Proinflammatory Cytokine Production in Degenerative Diseases of the CNS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Microglial p38α MAPK is a key regulator of proinflammatory cytokine up-regulation induced by toll-like receptor (TLR) ligands or beta-amyloid (Aβ) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A novel p38α MAPK inhibitor suppresses brain proinflammatory cytokine up-regulation and attenuates synaptic dysfunction and behavioral deficits in an Alzheimer's disease mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. embopress.org [embopress.org]

- 6. medchemexpress.com [medchemexpress.com]

Navigating the Preliminary Stages of p38 MAPK Inhibitor Development: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Preliminary scientific data and detailed experimental protocols for a specific compound designated "p38 MAPK-IN-2" are not currently available in the public domain. This guide provides a comprehensive framework for the preliminary investigation of novel p38 mitogen-activated protein kinase (MAPK) inhibitors, utilizing established methodologies and data from representative compounds in the field.

Introduction to p38 MAPK: A Key Therapeutic Target

The p38 MAPKs are a family of serine/threonine protein kinases that play a central role in cellular responses to a wide array of external stressors, including inflammatory cytokines, ultraviolet radiation, and osmotic shock.[1][2] This signaling pathway is deeply implicated in the regulation of inflammatory responses, making it a compelling target for the development of therapeutics for autoimmune diseases, chronic inflammatory conditions, and some cancers.[3][4] The p38 MAPK family comprises four isoforms: p38α, p38β, p38γ, and p38δ, with p38α being the most extensively studied and primarily implicated in inflammatory processes.[5]

Inhibitors of p38 MAPK typically function by competing with ATP for binding to the kinase's active site, thereby preventing the phosphorylation of downstream substrates and mitigating the inflammatory cascade.[6] The preliminary assessment of a novel p38 MAPK inhibitor, such as the conceptual "this compound," involves a systematic evaluation of its potency, selectivity, and cellular activity.

Quantitative Data Presentation: Benchmarking Inhibitor Performance

A crucial first step in characterizing a novel p38 MAPK inhibitor is to quantify its interaction with the target enzyme and its effect in a cellular context. This data is typically presented in tabular format for clear comparison with existing compounds.

Table 1: Example Biochemical Potency of Representative p38 MAPK Inhibitors

| Compound | Target Isoform | IC50 (nM) | Ki (nM) | Assay Method |

| SB 203580 | p38α | 50 | 38 | Radiometric Filter Binding Assay |

| SB 202190 | p38α | 50 | - | Cell-free kinase assay |

| BIRB 796 (Doramapimod) | p38α | 38 | 0.1 | Cell-free kinase assay |

| VX-745 | p38α | 12 | - | Enzyme Inhibition Assay |

Note: The data presented above are for established p38 MAPK inhibitors and serve as examples of how to present such information. The IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) are key metrics for inhibitor potency.

Table 2: Example Cellular Activity of Representative p38 MAPK Inhibitors

| Compound | Cell Line | Cellular Assay | Endpoint Measured | IC50 (µM) |

| SB 203580 | THP-1 | LPS-induced TNFα secretion | TNFα levels | 0.2 |

| SB 202190 | A549 | Anisomycin-induced p38 phosphorylation | Phospho-p38 levels | ~1 |

| BIRB 796 (Doramapimod) | THP-1 | LPS-induced IL-6 production | IL-6 levels | 0.004 |

Note: Cellular assays are critical for confirming that the inhibitor can access its target within a cell and exert a biological effect. The choice of cell line and stimulus is dependent on the intended therapeutic application.

Experimental Protocols: A Step-by-Step Guide

Detailed and reproducible experimental protocols are the cornerstone of a robust preliminary study. Below are generalized protocols for key assays in the evaluation of a p38 MAPK inhibitor.

In Vitro p38α Kinase Inhibition Assay (Radiometric)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified p38α.

Materials:

-

Recombinant human p38α enzyme

-

Myelin Basic Protein (MBP) as a substrate

-

[γ-32P]ATP

-

Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

-

Test compound (e.g., "this compound") at various concentrations

-

Phosphocellulose paper

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing kinase assay buffer, recombinant p38α, and MBP.

-

Add the test compound at a range of concentrations (typically from 1 nM to 100 µM) to the reaction mixture. Include a vehicle control (e.g., DMSO).

-

Initiate the kinase reaction by adding [γ-32P]ATP.

-

Incubate the reaction at 30°C for a predetermined time (e.g., 30 minutes).

-

Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

-

Wash the phosphocellulose paper extensively to remove unincorporated [γ-32P]ATP.

-

Quantify the amount of 32P incorporated into the MBP substrate using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by non-linear regression analysis.

Cell-Based TNFα Secretion Assay

This assay assesses the inhibitor's ability to block the production of the pro-inflammatory cytokine TNFα in a relevant cell line.[6]

Materials:

-

Human monocytic cell line (e.g., THP-1)

-

Lipopolysaccharide (LPS)

-

RPMI-1640 cell culture medium with 10% FBS

-

Test compound (e.g., "this compound") at various concentrations

-

Human TNFα ELISA kit

Procedure:

-

Seed THP-1 cells in a 96-well plate and differentiate them into macrophage-like cells using phorbol 12-myristate 13-acetate (PMA), if required by the specific protocol.

-

Pre-treat the cells with various concentrations of the test compound for 1 hour.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) to induce TNFα production. Include an unstimulated control.

-

Incubate the cells for a specified period (e.g., 4-6 hours).

-

Collect the cell culture supernatant.

-

Measure the concentration of TNFα in the supernatant using a human TNFα ELISA kit according to the manufacturer's instructions.

-

Calculate the percentage of inhibition of TNFα secretion for each concentration of the test compound and determine the IC50 value.

Visualizing the Landscape: Signaling Pathways and Experimental Workflows

Diagrams are invaluable tools for illustrating the complex biological context and the experimental approach.

The p38 MAPK Signaling Pathway

The following diagram illustrates the canonical p38 MAPK signaling cascade, from upstream activators to downstream effectors.

Caption: The p38 MAPK signaling cascade.

Experimental Workflow for p38 MAPK Inhibitor Characterization

This diagram outlines a typical workflow for the preliminary evaluation of a novel p38 MAPK inhibitor.

Caption: A typical p38 MAPK inhibitor screening cascade.

Conclusion

The preliminary study of a novel p38 MAPK inhibitor is a multi-faceted process that requires a combination of biochemical and cell-based assays to thoroughly characterize its potency, selectivity, and cellular efficacy. While specific data for "this compound" remains elusive, the methodologies and frameworks presented in this guide offer a robust starting point for the investigation of any new chemical entity targeting this critical inflammatory pathway. A systematic and rigorous approach, as outlined here, is essential for identifying promising lead candidates for further preclinical and clinical development.

References

- 1. p38 mitogen-activated protein kinases - Wikipedia [en.wikipedia.org]

- 2. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]

- 3. The journey of p38 MAP kinase inhibitors: From bench to bedside in treating inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. portlandpress.com [portlandpress.com]

An In-Depth Technical Guide to p38 MAPK-IN-2 for Basic Research Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

The p38 mitogen-activated protein kinases (MAPKs) are a family of serine/threonine kinases that play a pivotal role in cellular responses to a wide array of extracellular stimuli, including inflammatory cytokines, environmental stresses, and cellular damage. Dysregulation of the p38 MAPK signaling pathway is implicated in a multitude of diseases, most notably inflammatory disorders and cancer, making it a significant target for therapeutic intervention. This technical guide focuses on p38 MAPK-IN-2, a small molecule inhibitor of p38 kinase, providing a comprehensive resource for its application in basic research.

Disclaimer: As of the latest update, specific quantitative inhibitory data (IC50 values and kinase selectivity profile) for this compound (CAS 635725-16-5) is not publicly available. Therefore, to fulfill the data presentation requirements of this guide, we will utilize publicly available data for a well-characterized and potent p38 MAPK inhibitor, Doramapimod (BIRB 796) , as a representative example. This will illustrate the expected data format and provide a relevant comparative context for researchers.

This compound: Core Information

| Property | Value |

| Chemical Name | 1-{4-[5-(4-chloro-2-fluorophenyl)-4-(pyrimidin-4-yl)-1H-pyrazol-3-yl]piperidin-1-yl}-2-hydroxyethan-1-one |

| CAS Number | 635725-16-5[1][][3][4] |

| Molecular Formula | C20H19ClFN5O2[1] |

| Molecular Weight | 415.85 g/mol [1] |

| Target | p38 Kinase[1][][3][4] |

p38 MAPK Signaling Pathway

The p38 MAPK signaling cascade is a multi-tiered pathway initiated by various extracellular signals. These signals are transduced through a series of phosphorylation events, culminating in the activation of p38 MAPK, which then phosphorylates a diverse range of downstream substrates, including transcription factors and other kinases, to elicit a cellular response.

Caption: The p38 MAPK signaling cascade.

Quantitative Data (Representative Inhibitor: Doramapimod - BIRB 796)

Biochemical Activity: p38 MAPK Isoform Inhibition

The following table summarizes the in vitro inhibitory activity of Doramapimod (BIRB 796) against the four isoforms of p38 MAPK. This data is crucial for understanding the potency and isoform selectivity of the inhibitor.

| Kinase Target | IC50 (nM) | Reference |

| p38α | 38 | [5][6] |

| p38β | 65 | [5][6] |

| p38γ | 200 | [5][6] |

| p38δ | 520 | [5][6] |

Kinase Selectivity Profile

To assess the specificity of a kinase inhibitor, it is essential to screen it against a panel of other kinases. The following table provides a partial selectivity profile for Doramapimod (BIRB 796).

| Kinase Target | Inhibition / IC50 | Reference |

| JNK2 | 330-fold less potent than p38α | [5] |

| c-RAF | Weak inhibition | [5] |

| Fyn | Weak inhibition | [5] |

| Lck | Weak inhibition | [5] |

| ERK1 | Insignificant inhibition | [5] |

| SYK | Insignificant inhibition | [5] |

| IKK2 | Insignificant inhibition | [5] |

Experimental Protocols

Biochemical Kinase Assay

This protocol outlines a general procedure for determining the in vitro potency of a p38 MAPK inhibitor using a luminescence-based assay that measures ADP production.

Experimental Workflow: Biochemical Kinase Assay

Caption: Workflow for a luminescence-based biochemical kinase assay.

Methodology:

-

Reagent Preparation:

-

Dilute recombinant active p38 MAPK enzyme, substrate (e.g., ATF2), and ATP to their final desired concentrations in kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT).

-

Prepare a serial dilution of this compound in DMSO, and then dilute further in kinase buffer.

-

-

Assay Procedure (384-well plate format):

-

Add 1 µL of the diluted this compound or DMSO (vehicle control) to the appropriate wells.

-

Add 2 µL of the diluted p38 MAPK enzyme to each well.

-

Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well.

-

Incubate the plate at room temperature for 60 minutes.

-

-

Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and then to a luminescent signal.

-

Incubate at room temperature for 30 minutes.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of kinase inhibition for each concentration of this compound relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Western Blot Analysis of p38 MAPK Activation

This protocol describes how to assess the effect of this compound on the phosphorylation of p38 MAPK in a cellular context.

Experimental Workflow: Western Blot Analysis

Caption: Workflow for Western blot analysis of p38 MAPK phosphorylation.

Methodology:

-

Cell Culture and Treatment:

-

Seed cells (e.g., HeLa, THP-1) in culture plates and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with a known p38 MAPK activator (e.g., anisomycin, LPS, UV radiation) for a predetermined time (e.g., 15-30 minutes).

-

-

Protein Extraction:

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Collect the cell lysates and centrifuge to pellet cellular debris.

-

Determine the protein concentration of the supernatants using a BCA or Bradford assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for phosphorylated p38 MAPK (Thr180/Tyr182) overnight at 4°C.

-

As a loading control, probe a separate membrane or strip and re-probe the same membrane with an antibody against total p38 MAPK.

-

Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the intensity of the phospho-p38 MAPK band to the total p38 MAPK band for each sample.

-

Cell Viability Assay

This protocol is used to assess the cytotoxic effects of this compound on cultured cells.

Experimental Workflow: Cell Viability Assay (MTT)

Caption: Workflow for a cell viability assay using MTT reagent.

Methodology:

-

Cell Seeding:

-

Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).

-

-

Incubation:

-

Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

-

-

MTT Assay:

-

Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well at a final concentration of 0.5 mg/mL.

-

Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.

-

Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Incubate the plate with gentle shaking for a few hours at room temperature, protected from light, until the crystals are fully dissolved.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each treatment condition relative to the vehicle-treated control cells.

-

Conclusion

This compound represents a valuable tool for investigating the multifaceted roles of the p38 MAPK signaling pathway in various biological processes. This guide provides a foundational framework for its use in basic research. While specific quantitative data for this inhibitor remains to be published, the provided protocols and representative data for a similar compound, Doramapimod (BIRB 796), offer a robust starting point for researchers. As with any experimental work, it is crucial to optimize protocols for specific cell types and experimental conditions. The continued exploration of selective p38 MAPK inhibitors like this compound will undoubtedly further our understanding of cellular signaling and contribute to the development of novel therapeutic strategies.

References

Methodological & Application

Application Notes and Protocols for the Characterization of p38 MAPK-IN-2

For Researchers, Scientists, and Drug Development Professionals

Introduction

The p38 mitogen-activated protein kinases (MAPKs) are a family of serine/threonine kinases that play a critical role in cellular responses to a wide range of extracellular stimuli, including inflammatory cytokines, environmental stresses, and cellular damage.[1] Dysregulation of the p38 MAPK signaling pathway is implicated in a variety of diseases, particularly inflammatory and autoimmune disorders, neurodegenerative diseases, and cancer.[2] As such, p38 MAPK is a significant target for therapeutic intervention.

This document provides a comprehensive set of protocols for the characterization of a novel p38 MAPK inhibitor, herein referred to as p38 MAPK-IN-2. These guidelines are designed to assist researchers in evaluating the biochemical and cellular activity of new chemical entities targeting the p38 MAPK pathway.

p38 MAPK Signaling Pathway

The p38 MAPK pathway is a three-tiered kinase cascade.[3] It is typically initiated by upstream MAP3Ks (e.g., ASK1, TAK1) which, in response to stress signals, phosphorylate and activate MAP2Ks (MKK3 and MKK6).[4] These MAP2Ks then dually phosphorylate p38 MAPK on threonine and tyrosine residues within its activation loop, leading to its activation.[5] Activated p38 MAPK subsequently phosphorylates a variety of downstream substrates, including other protein kinases like MAPK-activated protein kinase 2 (MK2) and transcription factors such as ATF2, leading to a cellular response.[1][6]

References

- 1. assaygenie.com [assaygenie.com]

- 2. A novel p38α MAPK inhibitor suppresses brain proinflammatory cytokine up-regulation and attenuates synaptic dysfunction and behavioral deficits in an Alzheimer's disease mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Basic Properties of the p38 Signaling Pathway in Response to Hyperosmotic Shock - PMC [pmc.ncbi.nlm.nih.gov]

- 6. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]

Application Notes and Protocols for p38 MAPK-IN-2 Cell-Based Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

The p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a critical regulator of cellular responses to a wide array of extracellular stimuli, including inflammatory cytokines, environmental stresses, and growth factors.[1][2][3] This pathway plays a pivotal role in processes such as inflammation, apoptosis, cell differentiation, and cell cycle regulation.[2][4] The p38 MAPK family comprises four isoforms: p38α, p38β, p38γ, and p38δ.[5] Activation of p38 MAPK involves a phosphorylation cascade, where a MAP kinase kinase (MKK) phosphorylates p38 MAPK at specific threonine and tyrosine residues (Thr180/Tyr182).[5][6] Once activated, p38 MAPK phosphorylates various downstream targets, including transcription factors like ATF-2 and other protein kinases such as MAPKAPK-2, leading to a cellular response.[6][7]

Given its central role in inflammatory diseases, cancer, and neurodegenerative disorders, the p38 MAPK pathway is a significant target for therapeutic intervention.[3] p38 MAPK-IN-2 is a small molecule inhibitor of p38 kinase.[1][8] This document provides detailed application notes and protocols for setting up a cell-based assay to characterize the inhibitory activity of this compound.

Signaling Pathway

The p38 MAPK signaling cascade is initiated by various extracellular signals that activate upstream kinases. These kinases, in turn, phosphorylate and activate the p38 MAPK. Activated p38 then translocates to the nucleus to regulate transcription factors or remains in the cytoplasm to phosphorylate other substrates, leading to a variety of cellular responses. This compound exerts its effect by inhibiting the kinase activity of p38, thereby blocking the downstream signaling events.

Caption: p38 MAPK Signaling Pathway and Inhibition by this compound.

Experimental Protocols

This section details a general protocol for a cell-based assay to determine the inhibitory effect of this compound. The specific concentrations of the activator and inhibitor may require optimization depending on the cell line and experimental conditions.

General Reagents and Materials

-

Cell Line: HeLa or A549 cells (or other suitable cell line with a robust p38 MAPK response)

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

p38 MAPK Activator: Anisomycin or TNF-α

-

p38 MAPK Inhibitor: this compound (soluble in DMSO)[8]

-

Phosphate-Buffered Saline (PBS)

-

Assay Plate: 96-well, flat-bottom, clear plate

-

Detection Reagents:

-

Primary Antibody: Rabbit anti-phospho-p38 MAPK (Thr180/Tyr182) or Rabbit anti-phospho-ATF-2 (Thr71)

-

Secondary Antibody: HRP-conjugated anti-rabbit IgG

-

Substrate: TMB (3,3',5,5'-Tetramethylbenzidine)

-

Stop Solution (e.g., 2N H₂SO₄)

-

-

Fixing Solution: 4% Paraformaldehyde in PBS

-

Permeabilization Buffer: 0.1% Triton X-100 in PBS

-

Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS

-

Wash Buffer: 0.05% Tween-20 in PBS

-

Microplate Reader

Experimental Workflow

The overall workflow for the cell-based assay involves cell seeding, inhibitor and activator treatment, and subsequent detection of p38 MAPK activation.

Caption: General workflow for the this compound cell-based assay.

Detailed Assay Protocol (Cell-Based ELISA)

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed 1 x 10⁴ cells in 100 µL of culture medium per well in a 96-well plate.

-

Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in culture medium to achieve the desired final concentrations. It is recommended to perform a dose-response curve (e.g., 0.01 µM to 100 µM).

-

After 24 hours of cell culture, carefully remove the medium.

-

Add 100 µL of medium containing the different concentrations of this compound to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate for 1 hour at 37°C.

-

-

Stimulation:

-

Prepare a working solution of the p38 MAPK activator (e.g., 10 µg/mL Anisomycin) in culture medium.

-

Add 10 µL of the activator solution to each well (except for the unstimulated control wells). The final concentration of Anisomycin will be approximately 0.9 µg/mL.

-

Incubate for 30 minutes at 37°C.

-

-

Fixation and Permeabilization:

-

Carefully remove the medium from all wells.

-

Wash the cells twice with 200 µL of ice-cold PBS per well.

-

Add 100 µL of 4% Paraformaldehyde to each well and incubate for 20 minutes at room temperature for fixation.

-

Wash the cells three times with 200 µL of Wash Buffer.

-

Add 100 µL of Permeabilization Buffer to each well and incubate for 20 minutes at room temperature.

-

Wash the cells three times with 200 µL of Wash Buffer.

-

-

Blocking and Antibody Incubation:

-

Add 200 µL of Blocking Buffer to each well and incubate for 1 hour at room temperature.

-

Wash the cells three times with 200 µL of Wash Buffer.

-

Dilute the primary antibody (e.g., anti-phospho-p38 MAPK) in Blocking Buffer according to the manufacturer's recommendation.

-

Add 100 µL of the diluted primary antibody to each well and incubate overnight at 4°C.

-

Wash the cells three times with 200 µL of Wash Buffer.

-

Dilute the HRP-conjugated secondary antibody in Blocking Buffer.

-

Add 100 µL of the diluted secondary antibody to each well and incubate for 1-2 hours at room temperature.

-

Wash the cells five times with 200 µL of Wash Buffer.

-

-

Detection and Data Analysis:

-

Add 100 µL of TMB substrate to each well and incubate in the dark until sufficient color develops (typically 15-30 minutes).

-

Add 100 µL of Stop Solution to each well to stop the reaction.

-

Read the absorbance at 450 nm using a microplate reader.

-

Subtract the background absorbance (wells with no primary antibody).

-

Normalize the data to the stimulated control (100% activity) and unstimulated control (0% activity).

-

Plot the percentage of inhibition against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Data Presentation

The inhibitory activity of this compound and other reference compounds can be summarized in a table for easy comparison. The IC₅₀ value represents the concentration of the inhibitor required to reduce the p38 MAPK activity by 50%.

| Inhibitor | Cell Line | Activator | Assay Method | IC₅₀ (µM) | Reference |

| This compound | TBD | TBD | TBD | To be determined | - |

| SB203580 | THP-1 | LPS | Cytokine Release | 0.3 - 0.5 | [9] |

| SB203580 | A549 | Anisomycin | HCS | ~10 (for inhibition) | [2] |

| SB202190 | MDA-MB-231 | - | MTT Assay | 46.6 | [10] |

| Doramapimod (BIRB 796) | AML primary cells | - | Viability Assay | 1.71 (median) | [11] |

| Pamapimod (R-1503) | - | - | Enzymatic Assay | 0.014 (p38α) | [12] |

| Pexmetinib | HEK-293 | - | Cellular Assay | 0.004 (p38) | [12] |

TBD: To be determined through experimentation.

Note: The IC₅₀ values can vary significantly depending on the cell line, the specific activator used, the assay methodology, and the readout (e.g., direct kinase activity, downstream substrate phosphorylation, or a functional cellular response like cytokine release or cell viability). Therefore, it is crucial to include reference compounds in the same experimental setup for valid comparison.

Conclusion

This document provides a comprehensive guide for establishing a cell-based assay to evaluate the inhibitory potential of this compound. The provided protocols for cell-based ELISA and the framework for data presentation will enable researchers to characterize the potency of this and other p38 MAPK inhibitors. The successful implementation of these assays will contribute to a better understanding of the therapeutic potential of targeting the p38 MAPK pathway.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. p38 MAPK Polyclonal Antibody (AHO1202) [thermofisher.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. p38 MAP Kinase Assay Kit (Nonradioactive) | Cell Signaling Technology [cellsignal.com]

- 7. assaygenie.com [assaygenie.com]

- 8. glpbio.com [glpbio.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. p38 MAPK (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]

- 11. A novel whole-cell lysate kinase assay identifies substrates of the p38 MAPK in differentiating myoblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 12. selleckchem.com [selleckchem.com]

Application Notes and Protocols for In Vivo Administration of p38 MAPK Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress.[1][2] Dysregulation of this pathway is implicated in a variety of diseases, including inflammatory disorders, autoimmune diseases, cancer, and neurodegenerative conditions.[2][3] As such, inhibitors of p38 MAPK are of significant interest as potential therapeutic agents.[3][]

These application notes provide a comprehensive overview of the in vivo administration of p38 MAPK inhibitors, with a focus on experimental design, protocol development, and data interpretation. While specific details for a compound named "p38 MAPK-IN-2" are not available in the public domain, this document outlines general principles and provides examples from preclinical studies of other p38 MAPK inhibitors to guide researchers in their in vivo studies.

Data Presentation: In Vivo Studies of p38 MAPK Inhibitors

The following tables summarize quantitative data from representative in vivo studies of various p38 MAPK inhibitors. This information can serve as a starting point for dose-range finding studies and for understanding the potential effects and liabilities of this class of inhibitors.

Table 1: Efficacy of p38 MAPK Inhibitors in Animal Models

| Compound | Animal Model | Disease Model | Dosing Regimen | Key Efficacy Endpoints | Outcome |

| PHA666859 | Rat | Diabetic Retinopathy | 25 mg/kg/day in diet for 10 months | Inhibition of retinal capillary degeneration and pericyte ghosts | Significantly inhibited the development of vascular disease.[5] |

| p38α knockout | Mouse | Cardiac Development | Cardiac-specific knockout | Neonatal cardiomyocyte mitoses | 92.3% increase in cardiomyocyte mitoses.[6] |

| MKK3bE activation | Mouse | Fetal Cardiac Development | Transgenic activation of p38 | BrdU incorporation in fetal cardiomyocytes | 17.6% reduction in cardiomyocyte proliferation.[6] |

| SB 203580, BIRB-796, Pamapimod | Mouse, Rat, Pig | LPS-induced inflammation | In vitro treatment of whole blood | Inhibition of TNF-α release | Significant inhibition of TNF-α, with high interspecies differences in dose sensitivity.[7] |

Table 2: Pharmacokinetic and Toxicity Data for p38 MAPK Inhibitors

| Compound | Animal Model | Dosing Route | Key Pharmacokinetic Parameters | Observed Toxicities |

| LY3007113 | Human | Oral (30 mg Q12H) | Dose-proportional increase in exposure, time-independent pharmacokinetics.[8] | Tremor, rash, stomatitis, increased blood creatine phosphokinase, fatigue, upper gastrointestinal hemorrhage, increased hepatic enzyme.[8] |

| Selective p38α MAPK inhibitors | Beagle Dog | Not specified | Not specified | Acute lymphoid and gastrointestinal toxicity, including lymphoid necrosis and depletion in GALT, mesenteric lymph nodes, and spleen, and linear colonic and cecal mucosal hemorrhages.[9] |

| General p38 MAPK inhibitors | Not specified | Not specified | Not specified | Potential for toxicity to normal human cells due to the ubiquitous role of p38α in cell survival.[][10] |

Signaling Pathways and Experimental Workflows

p38 MAPK Signaling Pathway

The p38 MAPK pathway is a three-tiered kinase cascade involving a MAP kinase kinase kinase (MAP3K), a MAP kinase kinase (MAP2K), and the p38 MAPK itself.[11] Upon activation by various stimuli, p38 MAPK phosphorylates downstream substrates, including transcription factors and other kinases, to regulate gene expression and cellular processes.[2][12]

Caption: The canonical p38 MAPK signaling cascade.

General Workflow for In Vivo Evaluation of a p38 MAPK Inhibitor

The following workflow outlines the key steps for assessing the in vivo efficacy and safety of a novel p38 MAPK inhibitor.

References

- 1. Mechanism of p38 MAP kinase activation in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. assaygenie.com [assaygenie.com]

- 3. What are p38 MAPK inhibitors and how do they work? [synapse.patsnap.com]

- 5. iovs.arvojournals.org [iovs.arvojournals.org]

- 6. p38 MAP kinase inhibition enables proliferation of adult mammalian cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. karger.com [karger.com]

- 8. Phase 1 and pharmacokinetic study of LY3007113, a p38 MAPK inhibitor, in patients with advanced cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Acute lymphoid and gastrointestinal toxicity induced by selective p38alpha map kinase and map kinase-activated protein kinase-2 (MK2) inhibitors in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Differential effect of p38 and MK2 kinase inhibitors on the inflammatory and toxicity biomarkers in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. creative-diagnostics.com [creative-diagnostics.com]

Application Notes and Protocols for p38 MAPK Inhibition in Cellular Assays

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the use of p38 mitogen-activated protein kinase (MAPK) inhibitors in cell-based assays. The p38 MAPK signaling pathway is a critical regulator of cellular responses to stress and inflammation, making it a key target in drug discovery for various diseases, including inflammatory disorders and cancer. These guidelines offer a starting point for researchers utilizing p38 MAPK inhibitors to investigate cellular processes.

Introduction to p38 MAPK Signaling

The p38 MAP kinases are a family of serine/threonine kinases that are activated by a variety of extracellular stimuli, including inflammatory cytokines (e.g., TNF-α, IL-1β), environmental stresses (e.g., UV radiation, osmotic shock), and growth factors.[1] The activation of the p38 MAPK pathway involves a three-tiered kinase cascade, culminating in the dual phosphorylation of p38 MAPK on threonine and tyrosine residues by upstream MAP2Ks, primarily MKK3 and MKK6.

Once activated, p38 MAPK phosphorylates a wide range of downstream substrates, including other kinases (e.g., MAPKAPK-2) and transcription factors (e.g., ATF2, MEF2C, and p53).[1] This signaling cascade plays a crucial role in regulating various cellular processes such as inflammation, apoptosis, cell cycle arrest, and differentiation.[2] Dysregulation of the p38 MAPK pathway is implicated in the pathogenesis of numerous diseases, making its inhibitors valuable tools for research and potential therapeutic agents.

Mechanism of Action of p38 MAPK Inhibitors

Most small molecule inhibitors of p38 MAPK, including pyridinyl imidazole compounds like SB203580 and SB202190, are ATP-competitive. They bind to the ATP-binding pocket of the p38 kinase, thereby preventing the phosphorylation of its downstream targets.[3] This inhibition can lead to a reduction in the production of pro-inflammatory cytokines and modulation of stress-induced cellular responses.[4]

Quantitative Data for Common p38 MAPK Inhibitors

The following table summarizes the half-maximal inhibitory concentration (IC50) values for several widely used p38 MAPK inhibitors. This data can serve as a reference for designing experiments and selecting appropriate concentration ranges.

| Inhibitor Name | Target(s) | IC50 Values | Reference(s) |

| SB203580 | p38α, p38β | ~50 nM (p38α), ~500 nM (p38β2) | [5] |

| SB202190 | p38α, p38β | 50 nM (p38α), 100 nM (p38β) | [6] |

| Doramapimod (BIRB 796) | p38α, p38β, p38γ, p38δ | 38 nM (p38α), 65 nM (p38β), 200 nM (p38γ), 520 nM (p38δ) | [5] |

| Ralimetinib (LY2228820) | p38α, p38β | 5.3 nM (p38α), 13 nM (p38β) | N/A |

| VX-745 (Neflamapimod) | p38α | 10 nM | N/A |

Note: IC50 values can vary depending on the assay conditions and the specific p38 isoform.

Experimental Protocols

The following protocols are provided as general guidelines. It is essential to optimize these protocols for your specific experimental setup.

Cell Culture and Treatment with p38 MAPK Inhibitor

-

Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of treatment. The optimal seeding density will vary depending on the cell line.

-

Inhibitor Preparation: Prepare a stock solution of the p38 MAPK inhibitor in a suitable solvent, such as DMSO. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[7]

-

Treatment: On the day of the experiment, dilute the stock solution to the desired final concentrations in pre-warmed complete cell culture medium. Remove the existing medium from the cells and replace it with the medium containing the inhibitor.

-

Concentration Range: Based on the IC50 values of known inhibitors, a starting concentration range of 0.1 µM to 10 µM is recommended for initial dose-response experiments.[4]

-

Incubation Time: The incubation time will depend on the specific assay. For signaling pathway analysis (e.g., Western blotting for phospho-proteins), shorter incubation times (e.g., 30 minutes to 2 hours) are typically used. For assays measuring downstream functional effects (e.g., apoptosis, cytokine production), longer incubation times (e.g., 24 to 72 hours) may be necessary.

-

Controls: Include appropriate controls in every experiment:

-

Vehicle Control: Treat cells with the same concentration of the solvent (e.g., DMSO) used to dissolve the inhibitor.

-

Untreated Control: Cells cultured in medium without any treatment.

-

Positive Control (for pathway activation): If studying the inhibitory effect on an activated pathway, include a condition where cells are treated with a known p38 MAPK activator (e.g., anisomycin, LPS, UV radiation).[8]

-

Western Blotting for p38 MAPK Pathway Activity

Western blotting is a common method to assess the activity of the p38 MAPK pathway by detecting the phosphorylation status of p38 and its downstream targets.

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Separate equal amounts of protein (typically 20-30 µg) by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a nitrocellulose or PVDF membrane.

-

Antibody Incubation:

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBS-T) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for the protein of interest overnight at 4°C.[3] Recommended primary antibodies include:

-

Phospho-p38 MAPK (Thr180/Tyr182) to detect activated p38.

-

Total p38 MAPK as a loading control.

-

Phospho-MAPKAPK-2 (Thr334) or Phospho-ATF2 (Thr71) to assess downstream pathway inhibition.

-

A housekeeping protein (e.g., β-actin, GAPDH) as a loading control.

-

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This assay is used to quantify the percentage of apoptotic and necrotic cells following treatment with a p38 MAPK inhibitor.

-

Cell Treatment: Treat cells with the p38 MAPK inhibitor at various concentrations for a predetermined duration (e.g., 24, 48, or 72 hours).

-

Cell Harvesting: Collect both adherent and floating cells to ensure all apoptotic cells are included in the analysis.

-

Staining:

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Mandatory Visualizations

References

- 1. p38 MAPK alpha Monoclonal Antibody (PS1009) (82382) [thermofisher.com]

- 2. assaygenie.com [assaygenie.com]

- 3. p38 MAPK Antibody (#9212) Datasheet With Images | Cell Signaling Technology [cellsignal.com]

- 4. Inhibition of p38 MAP kinase during cellular activation results in IFN-γ-dependent augmentation of IL-12 production by human monocytes/macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. selleckchem.com [selleckchem.com]

- 7. glpbio.com [glpbio.com]

- 8. P38 mitogen activated protein kinase expression and regulation by interleukin-4 in human B cell non-Hodgkin lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Apoptosis Protocols | USF Health [health.usf.edu]

Application Notes and Protocols for Western Blot Analysis of p38 MAPK Inhibition

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for assessing the inhibition of the p38 MAP Kinase (MAPK) signaling pathway using Western blotting. This method is critical for researchers and professionals in drug development to evaluate the efficacy of potential inhibitors targeting p38 MAPK, a key regulator of cellular responses to stress and inflammation.[1][2][3]

The p38 MAPK signaling cascade is activated by various extracellular stimuli, including stress, cytokines, and growth factors.[4][5] This activation involves a series of phosphorylation events, culminating in the phosphorylation of p38 MAPK itself. Activated, phosphorylated p38 (p-p38) then translocates to the nucleus to regulate the activity of numerous transcription factors and protein kinases, influencing processes such as inflammation, apoptosis, and cell differentiation.[2][4] Therefore, monitoring the phosphorylation status of p38 is a direct measure of its activation and the effectiveness of inhibitory compounds.

p38 MAPK Signaling Pathway

The following diagram illustrates the core components of the p38 MAPK signaling pathway. Environmental stresses and inflammatory cytokines activate a cascade of kinases, starting with MAPKKKs (e.g., ASK1, TAK1), which then phosphorylate and activate MAPKKs (MKK3, MKK6).[5] These, in turn, phosphorylate p38 MAPK on threonine and tyrosine residues (Thr180/Tyr182) for its activation.[6] Activated p38 MAPK then phosphorylates downstream substrates, leading to various cellular responses.

Caption: The p38 MAPK signaling cascade.

Experimental Protocol: Western Blot for p38 MAPK Inhibition

This protocol outlines the steps to assess the efficacy of a p38 MAPK inhibitor by measuring the levels of phosphorylated p38 (p-p38) relative to total p38 MAPK in cell lysates.

Cell Culture and Treatment

-

Seed cells (e.g., HeLa, A549) in appropriate culture dishes and grow to 70-80% confluency.

-

Pre-treat cells with varying concentrations of a p38 MAPK inhibitor (e.g., SB203580) for 1 hour.[7]

-

Stimulate the p38 MAPK pathway by treating cells with a known activator (e.g., anisomycin, UV radiation, or inflammatory cytokines like IL-1) for a predetermined optimal time (e.g., 15-30 minutes).[7]

-

Include appropriate controls: untreated cells, cells treated with the stimulus only, and cells treated with the inhibitor only.

Cell Lysis

-

After treatment, place culture dishes on ice and wash cells twice with ice-cold phosphate-buffered saline (PBS).

-

Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails to each dish.[8][9] Phosphatase inhibitors are crucial to preserve the phosphorylation state of p38.[9]

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate the lysate on ice for 30 minutes with occasional vortexing.[10]

-

Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C to pellet cellular debris.[10]

-

Transfer the supernatant (protein lysate) to a new pre-chilled tube.

Protein Quantification

-

Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) or Bradford assay.[11] This is essential for ensuring equal protein loading in each lane of the gel.[11][12]

-

Based on the concentrations, normalize all samples to the same concentration with lysis buffer.

Sample Preparation for SDS-PAGE

-